molecular formula C16H17NO4S B2580832 Ethyl 2-[(phenylsulfonyl)anilino]acetate CAS No. 94460-96-5

Ethyl 2-[(phenylsulfonyl)anilino]acetate

Cat. No.: B2580832
CAS No.: 94460-96-5
M. Wt: 319.38
InChI Key: YKXOJHDXMXOGIF-UHFFFAOYSA-N
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Description

Ethyl 2-[(phenylsulfonyl)anilino]acetate is an organic compound with the molecular formula C16H17NO4S. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a phenylsulfonyl group, and the carboxyl group is esterified with ethanol. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(phenylsulfonyl)anilino]acetate typically involves the reaction of ethyl bromoacetate with N-phenylbenzenesulfonamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(phenylsulfonyl)anilino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, amines, and various substituted esters .

Scientific Research Applications

Ethyl 2-[(phenylsulfonyl)anilino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(phenylsulfonyl)anilino]acetate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group allows for easy modification, enabling the compound to be tailored for specific applications .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-[(phenylsulfonyl)anilino]acetate is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it suitable for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[N-(benzenesulfonyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-2-21-16(18)13-17(14-9-5-3-6-10-14)22(19,20)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXOJHDXMXOGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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